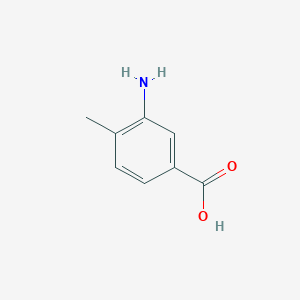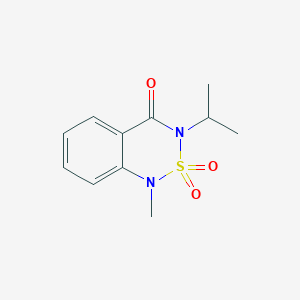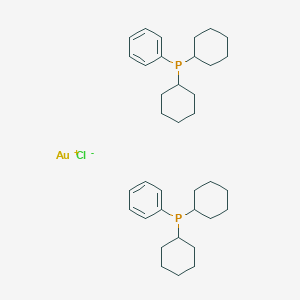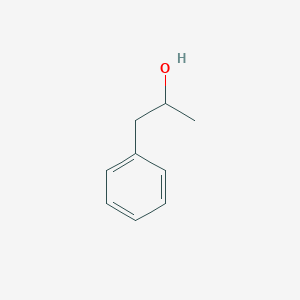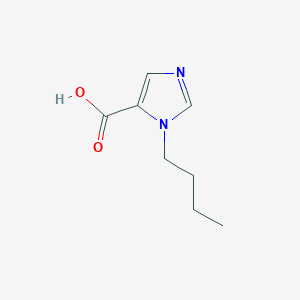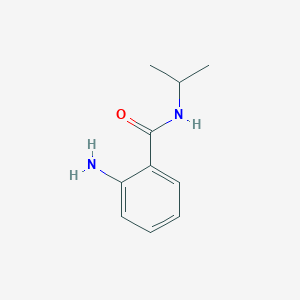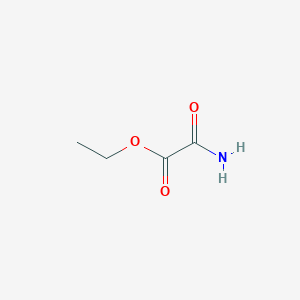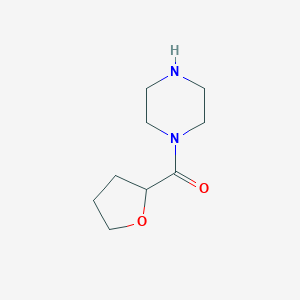
1-(四氢-2-呋喃酰基)哌嗪
概述
描述
Synthesis Analysis
The synthesis of 1-(Tetrahydro-2-furoyl)piperazine involves the esterification of 2-furoic acid and 2-tetrahydrofuroic acid with methanol, followed by reaction with piperazine. The resultant compounds, including 1-(2-Furoyl)piperazine and 1-(tetrahydro-2-furoyl)piperazine, are characterized by methods such as 1H NMR and IR, indicating successful synthesis and purity of the compounds (Zheng Xiao-hui, 2010).
Molecular Structure Analysis
The structure of piperazine derivatives, including those with the 1-(tetrahydro-2-furoyl) moiety, can be extensively analyzed through spectroscopic methods. Studies focusing on related compounds have provided insights into the bond lengths, angles, and overall geometry of piperazine derivatives, contributing to a deeper understanding of their chemical behavior (K. Vinaya et al., 2008).
Chemical Reactions and Properties
1-(Tetrahydro-2-furoyl)piperazine and its derivatives exhibit a range of chemical reactions, including Mannich reactions, which are utilized in the synthesis of diverse functionalized compounds. These reactions are pivotal for developing compounds with potential antibacterial and therapeutic applications (M. Yousefi et al., 2018).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of piperazine derivatives can be influenced by their molecular structure. For example, piperazine hexahydrate's structure has been elucidated, revealing a complex hydrogen-bonded network, which can inform the understanding of its physical properties (D. Schwarzenbach, 1968).
Chemical Properties Analysis
The chemical properties of 1-(Tetrahydro-2-furoyl)piperazine derivatives are characterized by their reactivity towards different functional groups and conditions. These properties are critical for their application in synthesizing biologically active compounds, with some showing significant inhibitory activity against enzymes relevant to diseases such as Alzheimer's and type 2 diabetes (M. Abbasi et al., 2018).
科学研究应用
药理学:降压药合成
1-(四氢-2-呋喃酰基)哌嗪用作特拉唑嗪合成的中间体 ,一种降压药。特拉唑嗪是一种α1受体拮抗剂,用于治疗高血压和良性前列腺增生。该化合物在特拉唑嗪形成中的作用突出了其在药物化学中的重要性,特别是在心血管治疗领域。
生物化学:白三烯生物合成抑制
在生物化学中,该化合物已被用作制备吡唑-3-丙酸衍生物的反应物 。这些衍生物作为人体嗜中性粒细胞中白三烯生物合成的抑制剂,在机体的炎症反应中起着重要作用。这种应用在抗炎药物的开发中具有重要意义。
有机合成:杂环构建块
该化合物在有机合成中用作杂环构建块 。其结构有利于创建各种有机化合物,这些化合物可进一步用于合成更复杂的分子,用于各种研究应用,包括药物开发和材料科学。
药物化学:杂质分析
1-(四氢-2-呋喃酰基)哌嗪被鉴定为一种杂质,特别是在药学工业中被确定为特拉唑嗪EP杂质N 。其鉴定和定量对于药品的质量控制至关重要,确保药物的安全性和有效性。
化学工程:工艺优化
在化学工程中,该化合物参与工艺优化研究。其特性会影响反应条件、产率和可扩展性,这些因素是工业化学过程中的关键因素 。
分析化学:色谱和光谱学
该化合物也用于分析化学中的色谱和光谱方法 。它可以用作化学物质定性和定量分析的标准或参考化合物,有助于确定化合物纯度和组成。
安全和危害
属性
IUPAC Name |
oxolan-2-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESBLFBQANJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866966 | |
| Record name | (Oxolan-2-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63074-07-7 | |
| Record name | (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EO38Y085 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

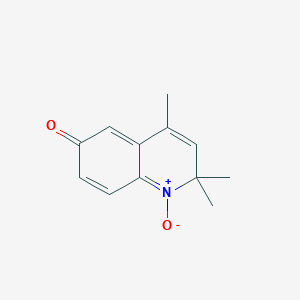
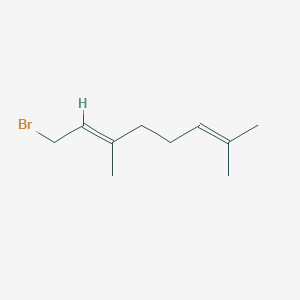
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
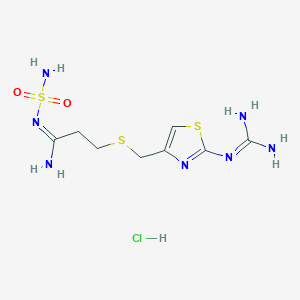
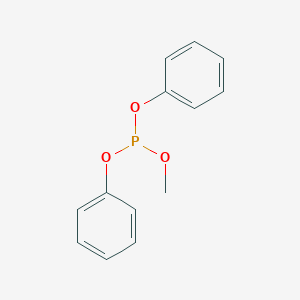
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)
